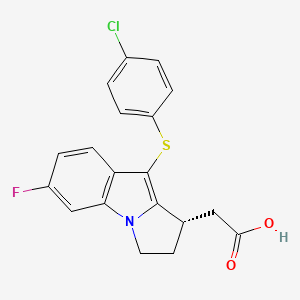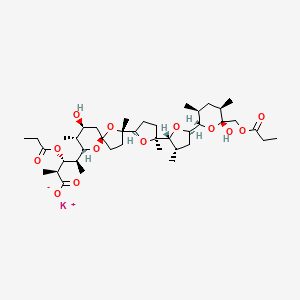
LDN-192960
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDN-192960 is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Haspin is a serine/threonine kinase that phosphorylates Thr-3 of histone H3 in mitosis, which is crucial for chromosome segregation . The compound has shown significant potential in scientific research, particularly in cancer studies .
Mechanism of Action
Target of Action
The primary targets of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine are a group of kinases, including CLK1 , DYRK1A , DYRK2 , DYRK3 , and PIM1 . These kinases play crucial roles in various cellular processes, including cell cycle progression, signal transduction, and gene expression.
Mode of Action
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine selectively inhibits these kinases. It has been shown to inhibit ten of the other kinases by ≥90%, with only five being potently inhibited (IC 50 <1 μM), including CLK1 (IC 50 =0.21 μM), DYRK1A (IC 50 = 0.10 μM), DYRK2 (IC 50 =2 nM), DYRK3 (IC 50 =19 nM) and PIM1 (IC 50 =0.72 μM) . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate.
Result of Action
The result of 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine’s action is the disruption of normal cellular processes regulated by its target kinases. For example, it demonstrates the classical Haspin inhibition phenotype by reducing levels of p-Thr3H3 in HeLa cells overexpressing Haspin with an EC 50 of 1.17 μM .
Biochemical Analysis
Biochemical Properties
3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine is known to be a dual inhibitor of Haspin and DYRK2, with IC50 values of 10 nM and 48 nM respectively . This suggests that it interacts with these enzymes, potentially altering their function and influencing biochemical reactions.
Cellular Effects
In cellular processes, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine has been shown to reduce levels of p-Thr3H3 in HeLa cells overexpressing Haspin, demonstrating the classical Haspin inhibition phenotype . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2,7-Dimethoxyacridin-9-ylthio)propan-1-amine exerts its effects through binding interactions with biomolecules, specifically inhibiting the activity of certain kinases . This can lead to changes in gene expression and potentially influence the function of cells.
Preparation Methods
The synthetic route for LDN-192960 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
LDN-192960 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LDN-192960 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme activity.
Biology: Helps in understanding the role of Haspin and DYRK2 in cell cycle regulation and chromosome segregation.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents.
Comparison with Similar Compounds
LDN-192960 is unique due to its dual inhibition of Haspin and DYRK2. Similar compounds include:
CHR-6494: Another Haspin inhibitor with anti-tumor activity in mouse models.
5-Iodotubercidin: An effective Haspin kinase inhibitor.
This compound Hydrochloride: A hydrochloride salt form of this compound with similar inhibitory properties.
These compounds share similar inhibitory activities but differ in their chemical structures and specific applications.
Properties
CAS No. |
184582-62-5 |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |
InChI Key |
YWEKJJDSEKWGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDN-192960 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B608419.png)

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)
![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)
![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)




